N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar structure, which includes both pyrazole and pyrimidine rings. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated acetophenones under reflux conditions, often assisted by catalysts such as KHSO4 in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and ultrasound-assisted synthesis are also explored to reduce reaction times and improve regioselectivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are feasible, particularly at the methoxy and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidinone derivatives
Uniqueness
N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C25H20N4O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H20N4O/c1-30-21-14-8-13-20(15-21)27-24-16-23(19-11-6-3-7-12-19)28-25-22(17-26-29(24)25)18-9-4-2-5-10-18/h2-17,27H,1H3 |
InChI Key |
XUQRMPAIIGZKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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